RecQ helicase-IN-1

Description

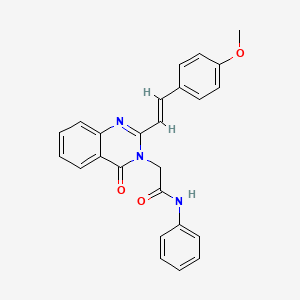

Structure

2D Structure

Properties

Molecular Formula |

C25H21N3O3 |

|---|---|

Molecular Weight |

411.5 g/mol |

IUPAC Name |

2-[2-[(E)-2-(4-methoxyphenyl)ethenyl]-4-oxoquinazolin-3-yl]-N-phenylacetamide |

InChI |

InChI=1S/C25H21N3O3/c1-31-20-14-11-18(12-15-20)13-16-23-27-22-10-6-5-9-21(22)25(30)28(23)17-24(29)26-19-7-3-2-4-8-19/h2-16H,17H2,1H3,(H,26,29)/b16-13+ |

InChI Key |

OBGDFLIPFBPKEP-DTQAZKPQSA-N |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=C/C2=NC3=CC=CC=C3C(=O)N2CC(=O)NC4=CC=CC=C4 |

Canonical SMILES |

COC1=CC=C(C=C1)C=CC2=NC3=CC=CC=C3C(=O)N2CC(=O)NC4=CC=CC=C4 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of RecQ Helicase Inhibitors

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the mechanism of action of RecQ helicases and a framework for understanding the development and characterization of their inhibitors, using the placeholder "RecQ helicase-IN-1" as a model.

Introduction to the RecQ Helicase Family

The RecQ family of helicases are highly conserved enzymes essential for maintaining genomic stability.[1][2] In humans, there are five members: RECQL1, Bloom's syndrome helicase (BLM), Werner syndrome helicase (WRN), RECQL4, and RECQL5.[1][3] These proteins function as ATP-dependent DNA helicases, unwinding a wide variety of DNA structures in a 3' to 5' direction.[1][4] Their roles are critical in DNA replication, recombination, and repair.[5] Mutations in BLM, WRN, and RECQL4 are associated with genetic disorders characterized by premature aging and a predisposition to cancer.[5][6] Due to their vital role in DNA metabolism, particularly in cancer cells, RecQ helicases have emerged as promising therapeutic targets.[1][7]

Core Mechanisms of RecQ Helicases

RecQ helicases are molecular motors that couple the hydrolysis of ATP to the unwinding of double-stranded DNA.[5] They act on various DNA intermediates that arise during metabolic processes, including:

-

Stalled Replication Forks: RecQ helicases help to stabilize and restart stalled replication forks, preventing their collapse into double-strand breaks.[8]

-

Holliday Junctions: BLM and WRN can process Holliday junctions, key intermediates in homologous recombination, to prevent aberrant recombination events.[5]

-

D-loops: These structures, formed during recombination and repair, can be unwound by RecQ helicases.[5]

-

G-quadruplexes: BLM and WRN are also capable of unwinding non-B form DNA structures like G-quadruplexes.[9]

The concerted action of their helicase and, in some cases, exonuclease activities, along with interactions with other proteins like topoisomerases, allows them to resolve complex DNA structures and maintain genome integrity.[4][8]

Potential Mechanisms of Action for this compound

Given the multifaceted nature of RecQ helicase function, a hypothetical inhibitor, "this compound," could employ several mechanisms of action:

-

ATP-Competitive Inhibition: The inhibitor could bind to the ATP-binding pocket of the helicase domain, preventing ATP hydrolysis and, consequently, DNA unwinding. This is a common mechanism for enzyme inhibitors.

-

Non-Competitive (Allosteric) Inhibition: The inhibitor may bind to a site distinct from the ATP or DNA binding sites, inducing a conformational change that inactivates the enzyme.[10] This can lock the helicase in a state that is unable to processively unwind DNA.[10]

-

DNA Binding Inhibition: The compound could interfere with the helicase's ability to bind to its DNA substrate. This could be through direct competition for the DNA binding site or by altering the protein's affinity for DNA.

-

Disruption of Protein-Protein Interactions: RecQ helicases function within larger protein complexes. An inhibitor could disrupt these crucial interactions, thereby impairing the helicase's function in a specific DNA repair pathway.

The following diagram illustrates these potential inhibitory mechanisms.

Quantitative Data for Inhibitor Characterization

The characterization of a RecQ helicase inhibitor involves determining several key quantitative parameters. These are typically summarized in a table for comparative analysis.

| Parameter | Description | Typical Assay | Example Value |

| IC₅₀ (Half-maximal inhibitory concentration) | The concentration of inhibitor required to reduce the enzymatic activity by 50%. | Helicase Unwinding Assay, ATPase Assay | 0.5 µM |

| Kᵢ (Inhibition constant) | An indication of the potency of an inhibitor; the concentration required to produce half-maximum inhibition. | Enzyme Kinetics Assays | 0.2 µM |

| Kₑ (Dissociation constant) | A measure of the affinity between the inhibitor and the helicase. A lower Kₑ indicates a higher binding affinity. | Surface Plasmon Resonance (SPR) | 150 nM |

| kₒₙ (Association rate constant) | The rate at which the inhibitor binds to the helicase. | Surface Plasmon Resonance (SPR) | 1 x 10⁵ M⁻¹s⁻¹ |

| kₒff (Dissociation rate constant) | The rate at which the inhibitor dissociates from the helicase. | Surface Plasmon Resonance (SPR) | 1.5 x 10⁻² s⁻¹ |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize a RecQ helicase inhibitor.

This assay measures the ability of the helicase to unwind a duplex DNA substrate, and the inhibition of this activity by a compound. A common method uses a forked DNA substrate with a fluorescent reporter and a quencher on opposite strands.[11]

Materials:

-

Purified recombinant RecQ helicase

-

Fluorescently labeled DNA substrate (e.g., 5'-Cy3 labeled oligonucleotide annealed to a 3'-DABCYL labeled complementary strand with a 3' overhang for helicase loading)

-

Assay Buffer: 20 mM Tris-HCl (pH 7.5), 50 mM NaCl, 2 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA

-

ATP solution (10 mM)

-

This compound (in DMSO)

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Prepare the reaction mixture in the microplate wells by adding Assay Buffer, 1 mM ATP, and the DNA substrate to a final concentration of 10 nM.

-

Add varying concentrations of this compound (e.g., from 1 nM to 100 µM) to the wells. Include a DMSO-only control.

-

Initiate the reaction by adding the RecQ helicase to a final concentration of 5 nM.

-

Immediately place the plate in a fluorescence plate reader pre-set to 37°C.

-

Monitor the increase in fluorescence (excitation/emission wavelengths appropriate for the fluorophore, e.g., Cy3) over time (e.g., every 30 seconds for 30 minutes).

-

Calculate the initial rate of the reaction for each inhibitor concentration.

-

Plot the reaction rates against the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

This assay measures the ATP hydrolysis activity of the helicase, which is coupled to its unwinding function. The Transcreener® ADP² Assay is a common method that detects the ADP produced.[12]

Materials:

-

Purified recombinant RecQ helicase

-

Single-stranded DNA (ssDNA) activator (e.g., poly(dT))

-

Assay Buffer: 20 mM Tris-HCl (pH 7.5), 50 mM NaCl, 2 mM MgCl₂, 1 mM DTT

-

ATP solution (100 µM)

-

This compound (in DMSO)

-

Transcreener® ADP² FP Assay Kit (including ADP Alexa633 Tracer and ADP² Antibody)

-

384-well black microplate

-

Plate reader capable of measuring fluorescence polarization

Procedure:

-

In the microplate, add Assay Buffer, ssDNA (10 ng/µL), and varying concentrations of this compound.

-

Add RecQ helicase to a final concentration of 10 nM.

-

Initiate the reaction by adding ATP to a final concentration of 10 µM.

-

Incubate the reaction at 37°C for 60 minutes.

-

Stop the reaction by adding the ADP² Antibody/Tracer detection mix as per the manufacturer's instructions.

-

Incubate at room temperature for 60 minutes.

-

Read the fluorescence polarization on a plate reader.

-

Convert the fluorescence polarization values to the amount of ADP produced using a standard curve.

-

Calculate the percent inhibition for each concentration of the inhibitor and determine the IC₅₀.

SPR is used to measure the direct binding of the inhibitor to the RecQ helicase and to determine the association (kₒₙ) and dissociation (kₒff) rates, and the dissociation constant (Kₑ).[13][14]

Materials:

-

SPR instrument (e.g., Biacore)

-

CM5 sensor chip

-

Amine coupling kit (EDC, NHS, ethanolamine)

-

Purified recombinant RecQ helicase

-

Running Buffer: 10 mM HEPES (pH 7.4), 150 mM NaCl, 0.005% P20 surfactant

-

This compound in running buffer with a small percentage of DMSO

Procedure:

-

Immobilize the RecQ helicase onto the CM5 sensor chip using standard amine coupling chemistry.

-

Prepare a series of dilutions of this compound in the running buffer (e.g., from 10 nM to 10 µM).

-

Inject the different concentrations of the inhibitor over the sensor chip surface at a constant flow rate and record the binding response (association phase).

-

After the injection, flow the running buffer over the chip to monitor the dissociation of the inhibitor (dissociation phase).

-

After each cycle, regenerate the sensor surface with a suitable regeneration solution (e.g., a short pulse of low pH buffer).

-

Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate kₒₙ, kₒff, and Kₑ.

Signaling Pathways and Experimental Workflows

Visualizing the broader context of RecQ helicase function and the workflow for inhibitor discovery is crucial for a comprehensive understanding.

References

- 1. portlandpress.com [portlandpress.com]

- 2. The RecQ DNA helicases in DNA Repair - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. RecQ helicase - Wikipedia [en.wikipedia.org]

- 5. Mechanisms of RecQ helicases in pathways of DNA metabolism and maintenance of genomic stability - PMC [pmc.ncbi.nlm.nih.gov]

- 6. DNA helicase DNA unwinding and ATPase assays [profoldin.com]

- 7. bellbrooklabs.com [bellbrooklabs.com]

- 8. researchgate.net [researchgate.net]

- 9. Substrate-specific inhibition of RecQ helicase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Real-time fluorescence assays to monitor duplex unwinding and ATPase activities of helicase proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 12. bellbrooklabs.com [bellbrooklabs.com]

- 13. MagHelix™ Surface Plasmon Resonance (SPR) - Creative Biostucture Drug Discovery [drug-discovery.creative-biostructure.com]

- 14. m.youtube.com [m.youtube.com]

An In-depth Technical Guide on the Target Specificity of RecQ Helicase-IN-1 (HRO761)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target specificity of RecQ helicase-IN-1, a potent and selective inhibitor of Werner syndrome (WRN) helicase. This document details the quantitative inhibitory profile of the compound, the experimental methodologies used for its characterization, and the key signaling pathways involved in its mechanism of action.

Introduction

This compound, also known as HRO761, has emerged as a promising therapeutic agent, particularly for cancers exhibiting microsatellite instability (MSI).[1][2][3] The RecQ family of DNA helicases, which includes WRN, Bloom syndrome (BLM), RECQ1, RECQ4, and RECQ5, are crucial for maintaining genomic stability through their roles in DNA replication, repair, and recombination.[4][5] HRO761 operates through a synthetic lethal mechanism in MSI cancer cells, which are deficient in mismatch repair (MMR) and consequently accumulate expansions of microsatellite repeats, such as TA-dinucleotides.[6][7] These expanded repeats can form secondary DNA structures that impede DNA replication. WRN helicase is essential for resolving these structures, and its inhibition by HRO761 leads to replication fork stalling, DNA damage, and ultimately, selective cell death in MSI cancer cells.[4][6]

HRO761 is an allosteric inhibitor that binds to a non-conserved site at the interface of the D1 and D2 helicase domains of WRN, locking the enzyme in an inactive conformation.[1][8] This mode of action contributes to its high selectivity for WRN over other RecQ helicases.[8]

Target Specificity and Potency

The inhibitory activity of this compound (HRO761) has been quantified against various RecQ family members, demonstrating a high degree of selectivity for WRN helicase. The following table summarizes the key quantitative data from biochemical and cellular assays.

| Target/Cell Line | Assay Type | IC50/GI50 | Reference |

| Biochemical Assays | |||

| WRN | ATPase Assay | 100 nM | [9][10] |

| BLM | ATPase Assay | >100 µM | [10] |

| RECQ1 | ATPase Assay | >100 µM | [10] |

| RECQ5 | ATPase Assay | >100 µM | [10] |

| Cellular Assays | |||

| SW48 (MSI-H Colorectal Cancer) | Proliferation Assay | 50 nM | [9] |

| DLD1 WRN-KO (Colorectal Cancer) | Proliferation Assay | >10 µM | [9] |

| SW480 (MSI Colorectal Cancer) | Proliferation Assay | 40 nM | [10] |

| CAL-33 (MSS Tongue Squamous Cell Carcinoma) | Proliferation Assay | >10 µM | [10] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Biochemical Assays

1. WRN Helicase ATPase Activity Assay

This assay quantifies the ATP hydrolysis activity of the WRN helicase in the presence of a DNA substrate and varying concentrations of the inhibitor. The ADP-Glo™ Kinase Assay (Promega) is a commonly used platform for this purpose.

-

Principle: The assay measures the amount of ADP produced in the ATPase reaction. In the first step, the ATPase reaction is stopped, and the remaining ATP is depleted. In the second step, the ADP is converted into ATP, which is then used by a luciferase to generate a luminescent signal that is proportional to the initial ATPase activity.

-

Materials:

-

Purified recombinant human WRN, BLM, RECQ1, and RECQ5 helicase proteins.

-

Single-stranded DNA (ssDNA) oligonucleotide substrate (e.g., a 45-mer).[11]

-

This compound (HRO761) dissolved in DMSO.

-

ATP.

-

ADP-Glo™ Kinase Assay kit (Promega).

-

Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 1 mM DTT, 0.1 mg/ml BSA).

-

384-well plates.

-

-

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

In a 384-well plate, add the assay buffer, ssDNA substrate, and the inhibitor dilutions.

-

Add the respective purified RecQ helicase protein to each well. For selectivity profiling, typical concentrations are 10 nM for RECQ1, 2 nM for BLM, and 0.5 nM for RECQ5.[8]

-

Initiate the reaction by adding a high concentration of ATP (e.g., 20-fold the Kₘ).

-

Incubate the reaction at 37°C for a defined period (e.g., 60 minutes).

-

Stop the reaction and measure the ADP produced following the ADP-Glo™ assay manufacturer's protocol.

-

Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value using a suitable curve-fitting model.

-

Cellular Assays

1. Cell Proliferation (GI50) Assay

This assay determines the concentration of the inhibitor that causes a 50% reduction in cell growth.

-

Principle: Cells are seeded and treated with the inhibitor for several days. The relative number of viable cells is then quantified using a reagent like CellTiter-Glo® (Promega) which measures ATP levels as an indicator of cell viability.

-

Materials:

-

MSI-H (e.g., SW48, HCT116) and MSS (e.g., CAL-33) cancer cell lines.

-

This compound (HRO761).

-

Appropriate cell culture medium and supplements.

-

96-well plates.

-

CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega).

-

-

Procedure:

-

Seed the cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound.

-

Incubate the plates for 4 to 14 days, depending on the cell line and assay type (e.g., 4 days for a standard proliferation assay, longer for clonogenic assays).[8]

-

At the end of the incubation period, measure cell viability using the CellTiter-Glo® assay according to the manufacturer's instructions.

-

Calculate the half-maximal growth inhibitory concentration (GI50) by plotting the percentage of cell growth inhibition against the inhibitor concentration.

-

2. DNA Damage Response (DDR) Assay (γH2AX Staining)

This assay assesses the induction of DNA double-strand breaks by visualizing the phosphorylation of histone H2AX (γH2AX), a marker of DNA damage.

-

Principle: Cells are treated with the inhibitor, fixed, and then stained with an antibody specific for γH2AX. The presence of γH2AX foci is detected by immunofluorescence microscopy.

-

Materials:

-

MSI-H and MSS cell lines.

-

This compound (HRO761).

-

Fixation solution (e.g., 4% paraformaldehyde).

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).

-

Blocking buffer (e.g., 5% BSA in PBS).

-

Primary antibody against γH2AX (phospho-Ser139).

-

Fluorescently labeled secondary antibody.

-

DAPI for nuclear counterstaining.

-

-

Procedure:

-

Grow cells on coverslips or in imaging-compatible plates.

-

Treat the cells with this compound at various concentrations for a specified time (e.g., 24 hours).

-

Fix, permeabilize, and block the cells.

-

Incubate with the primary anti-γH2AX antibody, followed by the fluorescently labeled secondary antibody.

-

Mount the coverslips with a DAPI-containing mounting medium.

-

Visualize and quantify the γH2AX foci using a fluorescence microscope. An increase in the number and intensity of foci indicates DNA damage.[12]

-

Visualizations

Experimental Workflow for Target Specificity Determination

Caption: Workflow for assessing the target specificity of this compound.

Signaling Pathway of WRN Inhibition in MSI Cancer Cells

References

- 1. Discovery of WRN inhibitor HRO761 with synthetic lethality in MSI cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. HRO-761, a novel WRN inhibitor with potent antitumor activity in MSI cancer models | BioWorld [bioworld.com]

- 3. Discovery of HRO761, a novel, first-in-class clinical stage WRN inhibitor with potent anti-tumor activity in microsatellite instability high cancers - American Chemical Society [acs.digitellinc.com]

- 4. Targeting the Werner syndrome protein in microsatellite instability cancers: mechanisms and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biochemical Characterization of the WRN-1 RecQ Helicase of Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel WRN Helicase Inhibitors Selectively Target Microsatellite Unstable Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

- 8. bionmr.ustc.edu.cn [bionmr.ustc.edu.cn]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Werner Syndrome this compound | CAS 2869954-34-5 | Cayman Chemical | Biomol.com [biomol.com]

- 11. researchgate.net [researchgate.net]

- 12. WRN inhibition leads to its chromatin-associated degradation via the PIAS4-RNF4-p97/VCP axis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to ML216: A Selective Inhibitor of Bloom Syndrome Helicase

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of ML216, a potent and selective small molecule inhibitor of Bloom syndrome (BLM) helicase, a member of the RecQ helicase family. This document details its chemical properties, synthesis, mechanism of action, and relevant experimental protocols, designed to support researchers in the fields of oncology, DNA repair, and drug discovery.

Chemical Structure and Properties

ML216, with the chemical name N-[4-fluoro-3-(trifluoromethyl)phenyl]-N'-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]-urea, is a cell-permeable pyridinyl-thiadiazolylurea compound.[1]

Chemical Structure:

Molecular Formula: C₁₅H₉F₄N₅OS[2]

Molecular Weight: 383.32 g/mol [3]

CAS Number: 1430213-30-1[2]

Synthesis of ML216

The synthesis of ML216 is a multi-step process. A general outline of a potential synthetic route is described below, based on the supplementary information from the probe report.[4]

Synthesis of 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine

The synthesis starts with the formation of the thiadiazole ring. This can be achieved through the reaction of isonicotinoyl chloride with thiosemicarbazide, followed by cyclization.

Final Synthesis of ML216

The final step involves the reaction of 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine with 1-fluoro-4-isocyanato-2-(trifluoromethyl)benzene.[4]

Reaction:

A mixture of 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine and 1-fluoro-4-isocyanato-2-(trifluoromethyl)benzene is dissolved in a suitable solvent like dimethylformamide (DMF) and heated. Upon cooling and quenching with water, the product, ML216, precipitates and can be purified by filtration and washing.[4]

Quantitative Data

ML216 has been characterized through various biochemical and cellular assays to determine its potency and selectivity. The following table summarizes the key quantitative data.

| Parameter | Target | Value | Reference |

| IC₅₀ | BLM (full-length) | 2.98 µM | [5] |

| BLM (636-1298) | 0.97 µM | [5] | |

| WRN (full-length) | 5 µM | [5] | |

| WRN (500-946) | 12.6 µM | [6] | |

| RecQ1 | >50 µM | [6] | |

| RecQ5 | >50 µM | [6] | |

| E. coli UvrD | >50 µM | [4] | |

| Kᵢ | ssDNA-dependent ATPase activity of BLM | 1.76 µM | [5] |

| IC₅₀ | Inhibition of BLM DNA binding | 5.1 µM | [4] |

Mechanism of Action

ML216 functions as a selective inhibitor of the DNA unwinding activity of BLM helicase.[5] Its mechanism of action is primarily through the disruption of BLM's binding to DNA, rather than being a competitive inhibitor of ATP binding.[6][7] This leads to the inhibition of the helicase's ability to resolve DNA structures that arise during replication and repair, such as Holliday junctions and G-quadruplex DNA.[4][7] In a cellular context, the inhibition of BLM by ML216 leads to an increase in sister chromatid exchanges (SCEs), a hallmark of Bloom syndrome, and sensitizes BLM-proficient cells to DNA damaging agents like aphidicolin.[5][7]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize ML216.

BLM Helicase DNA Unwinding Assay (Fluorescence-Based)

This assay measures the ability of BLM helicase to unwind a forked DNA duplex substrate and the inhibitory effect of compounds like ML216.

Principle: A forked DNA duplex substrate is labeled with a fluorophore (e.g., TAMRA) on one strand and a quencher (e.g., BHQ-2) on the complementary strand. In the duplex form, the fluorescence is quenched. Upon unwinding by BLM helicase in the presence of ATP, the strands separate, leading to an increase in fluorescence.[4][8]

Materials:

-

Purified recombinant BLM helicase (full-length or truncated)

-

Forked DNA duplex substrate with fluorophore and quencher

-

Assay Buffer: 50 mM Tris-HCl (pH 8.0), 5 mM NaCl, 2 mM MgCl₂, 1 mM DTT, 0.01% Tween-20[4]

-

Poly(dI-dC)

-

ATP

-

ML216 or other test compounds

-

384-well black solid bottom plates

-

Fluorescence plate reader

Procedure:

-

Prepare the reaction buffer.

-

Dispense 3 µL of BLM helicase (e.g., 10 nM final concentration) in reaction buffer containing poly(dI-dC) (e.g., 2.5 µg/ml) into the wells of a 384-well plate.[4]

-

Add the test compound (e.g., ML216) at various concentrations and incubate for 15 minutes at room temperature.[4]

-

Initiate the reaction by adding 1 µL of a solution containing the forked duplex substrate (e.g., 200 nM final concentration) and ATP (e.g., 2 mM final concentration).[4]

-

Immediately measure the fluorescence intensity in a plate reader at appropriate excitation and emission wavelengths (e.g., 525 nm excitation and 598 nm emission for TAMRA).[4][8]

-

Incubate the plate at room temperature for a defined period (e.g., 60 minutes) and measure the fluorescence again.[4]

-

The change in fluorescence intensity over time is used to determine the helicase activity and the IC₅₀ of the inhibitor.

BLM Helicase ATPase Assay

This assay measures the ssDNA-dependent ATP hydrolysis activity of BLM helicase.

Principle: The ATPase activity of BLM is stimulated by single-stranded DNA. The amount of ADP produced is measured, often using a coupled enzyme system or a commercially available ADP detection kit (e.g., Transcreener® ADP² Assay).[9][10]

Materials:

-

Purified recombinant BLM helicase

-

Single-stranded DNA (e.g., poly(dT))

-

Assay Buffer: Similar to the unwinding assay, but may vary depending on the detection method.

-

ATP

-

ML216 or other test compounds

-

ADP detection reagent (e.g., from a commercial kit)

-

Plate reader capable of detecting the signal from the ADP detection reagent (e.g., fluorescence polarization, luminescence).

Procedure:

-

Set up the reaction in a suitable microplate.

-

To each well, add the assay buffer, ssDNA, and the test compound.

-

Add BLM helicase to initiate the pre-incubation.

-

Start the reaction by adding ATP.

-

Incubate for a specific time at a controlled temperature (e.g., 30°C for 60 minutes).[10]

-

Stop the reaction and add the ADP detection reagent according to the manufacturer's instructions.

-

Measure the signal on a plate reader.

-

The amount of ADP produced is proportional to the ATPase activity, and the Ki of the inhibitor can be determined.

Signaling Pathways and Experimental Workflows

Role of BLM in Homologous Recombination

BLM helicase plays a critical role in the homologous recombination (HR) pathway of DNA double-strand break repair. It is involved in the dissolution of double Holliday junctions, a key intermediate in HR, thereby preventing crossover events and maintaining genomic stability. Inhibition of BLM by ML216 disrupts this process.

Caption: Role of BLM Helicase in Homologous Recombination and its Inhibition by ML216.

High-Throughput Screening Workflow for BLM Inhibitors

The discovery of ML216 was the result of a high-throughput screening (HTS) campaign. The following diagram illustrates a typical workflow for identifying small molecule inhibitors of BLM helicase.

Caption: High-Throughput Screening Workflow for the Discovery of BLM Helicase Inhibitors.

References

- 1. BLM Helicase Inhibitor, ML216 | 1430213-30-1 [sigmaaldrich.com]

- 2. caymanchem.com [caymanchem.com]

- 3. selleckchem.com [selleckchem.com]

- 4. Discovery of ML216, a Small Molecule Inhibitor of Bloom (BLM) Helicase - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. ML216 | BLM helicase inhibitor | Probechem Biochemicals [probechem.com]

- 7. A new development in DNA repair modulation: Discovery of a BLM helicase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. bpsbioscience.com [bpsbioscience.com]

- 9. Detection of BLM Helicase ATPase Activity with the Transcreener® ADP² Kinase Assay [protocols.io]

- 10. researchgate.net [researchgate.net]

RecQ Helicase-IN-1: A Targeted Approach to Werner Syndrome Protein Inhibition in Cancer Therapy

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

RecQ helicase-IN-1, also known as HRO761, is a potent and highly selective allosteric inhibitor of the Werner syndrome (WRN) protein, a key member of the human RecQ helicase family. This technical guide provides a comprehensive overview of the activity, mechanism of action, and experimental validation of this compound. It details the quantitative inhibitory profile of the compound, outlines the experimental protocols for its characterization, and visualizes the pertinent biological pathways and drug discovery workflow. The selective inhibition of WRN by this compound presents a promising therapeutic strategy, particularly for cancers exhibiting microsatellite instability (MSI), by exploiting the principle of synthetic lethality.

Target Specificity and Potency of this compound

This compound demonstrates remarkable selectivity for the Werner syndrome (WRN) protein over other members of the human RecQ helicase family. This specificity is crucial for minimizing off-target effects and enhancing the therapeutic window.

Quantitative Inhibition Data

The inhibitory activity of this compound has been quantified using various biochemical and cell-based assays. The half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values highlight its potency and selectivity.

| RecQ Family Member | Assay Type | IC50 / GI50 | Reference |

| WRN | ATPase Activity Assay | 100 nM | [1] |

| BLM | Enzyme Activity Assay | >100 µM | |

| RECQL1 | Enzyme Activity Assay | >100 µM | |

| RECQL5 | Enzyme Activity Assay | >100 µM | |

| SW48 (MSI-H Colorectal Cancer Cells) | Cell Proliferation Assay | 40 nM (GI50) | [1] |

| CAL-33 (MSS Tongue Squamous Cell Carcinoma Cells) | Cell Proliferation Assay | >10 µM (GI50) |

Mechanism of Action

This compound functions as an allosteric inhibitor of the WRN protein.[1] It binds to a site distinct from the active site, inducing a conformational change that locks the helicase in an inactive state.[1] This inhibition of WRN's helicase function is central to its therapeutic effect, particularly in the context of microsatellite instability.

Signaling Pathway: Synthetic Lethality in MSI-H Cancers

Werner syndrome protein plays a critical role in the repair of DNA damage and the maintenance of genomic stability.[2][3] In cancers with high microsatellite instability (MSI-H), which are deficient in the mismatch repair (MMR) pathway, cells become heavily reliant on WRN for survival.[4][5][6] The inhibition of WRN by this compound in these cells leads to an accumulation of unresolved DNA secondary structures, resulting in stalled replication forks, catastrophic DNA damage, and ultimately, apoptosis.[6] This selective killing of MSI-H cancer cells while sparing healthy, microsatellite stable (MSS) cells is a classic example of synthetic lethality.[1][4][5]

Experimental Protocols

The characterization of this compound involves a series of robust biochemical and cellular assays. Detailed methodologies for these key experiments are provided below.

WRN Helicase ATPase Activity Assay (IC50 Determination)

This assay measures the ATP hydrolysis activity of the WRN helicase in the presence of a DNA substrate and varying concentrations of the inhibitor.

-

Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during an enzymatic reaction. The amount of ADP is directly proportional to the enzyme's activity.

-

Materials:

-

Recombinant human WRN protein

-

Single-stranded DNA (ssDNA) substrate

-

ATP

-

ADP-Glo™ Kinase Assay kit (Promega)

-

Assay buffer (e.g., 30 mM Tris-HCl pH 7.5, 50 mM NaCl, 2 mM MgCl₂, 0.01% BSA, 1 mM DTT)

-

This compound (HRO761) serially diluted in DMSO

-

384-well assay plates

-

-

Procedure:

-

Prepare a reaction mixture containing the WRN enzyme and ATP in the assay buffer.

-

Add 50 nL of the serially diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add 2.5 µL of the WRN/ATP mixture to each well and incubate for a defined period (e.g., 3 hours) to allow for inhibitor binding.

-

Initiate the reaction by adding 2.5 µL of the ssDNA substrate. Incubate at room temperature for 30 minutes.

-

Stop the reaction by adding 5 µL of the ADP-Glo™ Reagent. Incubate for 40 minutes to deplete the remaining ATP.

-

Add 10 µL of the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and fit the data to a four-parameter logistic curve to determine the IC50 value.

-

Cell Proliferation Assay (GI50 Determination)

This assay assesses the effect of this compound on the growth of cancer cell lines.

-

Principle: Cell viability is measured using a reagent such as CellTiter-Glo®, which quantifies the amount of ATP present, an indicator of metabolically active cells.

-

Materials:

-

MSI-H and MSS cancer cell lines (e.g., SW48 and CAL-33)

-

Cell culture medium and supplements

-

This compound (HRO761) serially diluted in DMSO

-

96-well or 384-well cell culture plates

-

CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

-

-

Procedure:

-

Seed the cells in multi-well plates at an appropriate density and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of this compound or DMSO control.

-

Incubate the plates for a specified period (e.g., 4 days).

-

Equilibrate the plates to room temperature.

-

Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

-

Mix the contents on an orbital shaker to induce cell lysis.

-

Measure the luminescent signal using a plate reader.

-

Normalize the data to the DMSO-treated controls and plot the cell viability against the inhibitor concentration to determine the GI50 value.

-

Immunofluorescence Staining for γH2AX (DNA Damage Marker)

This assay visualizes the formation of γH2AX foci, a marker for DNA double-strand breaks.

-

Principle: Cells are fixed, permeabilized, and stained with a primary antibody specific for phosphorylated H2AX (γH2AX), followed by a fluorescently labeled secondary antibody. The resulting foci are visualized by fluorescence microscopy.

-

Materials:

-

Cancer cell lines grown on coverslips or in imaging plates

-

This compound (HRO761)

-

Fixative (e.g., 4% paraformaldehyde)

-

Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% BSA in PBS)

-

Primary antibody against γH2AX

-

Fluorescently labeled secondary antibody

-

DAPI for nuclear counterstaining

-

Fluorescence microscope

-

-

Procedure:

-

Treat the cells with this compound or DMSO for the desired time.

-

Wash the cells with PBS and fix them.

-

Permeabilize the cells to allow antibody entry.

-

Block non-specific antibody binding.

-

Incubate with the primary anti-γH2AX antibody.

-

Wash and incubate with the fluorescently labeled secondary antibody.

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips or image the plates using a fluorescence microscope.

-

Quantify the number and intensity of γH2AX foci per nucleus.

-

Cell Cycle Analysis

This assay determines the distribution of cells in different phases of the cell cycle.

-

Principle: Cells are stained with a DNA-intercalating dye, such as propidium iodide (PI), and the DNA content is measured by flow cytometry. The intensity of the fluorescence is proportional to the amount of DNA.

-

Materials:

-

Cancer cell lines (e.g., HCT116)

-

This compound (HRO761)

-

Ethanol (for fixation)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

-

-

Procedure:

-

Treat the cells with this compound or DMSO.

-

Harvest the cells and wash with PBS.

-

Fix the cells by dropwise addition of cold 70% ethanol while vortexing.

-

Incubate the fixed cells at -20°C for at least 2 hours.

-

Wash the cells to remove the ethanol.

-

Resuspend the cells in PI staining solution and incubate in the dark.

-

Analyze the samples on a flow cytometer to measure the fluorescence intensity of the PI-stained cells.

-

Model the resulting histograms to determine the percentage of cells in G1, S, and G2/M phases.

-

Drug Discovery and Validation Workflow

The identification and characterization of this compound followed a structured drug discovery workflow, from initial screening to preclinical validation.

Conclusion

This compound (HRO761) is a potent and selective inhibitor of the Werner syndrome protein, a critical enzyme in DNA repair and genome maintenance. Its mechanism of action, based on the principle of synthetic lethality in MSI-H cancers, offers a targeted therapeutic strategy with a strong preclinical rationale. The detailed experimental protocols provided in this guide will facilitate further research and development in this promising area of oncology. The ongoing clinical evaluation of HRO761 will ultimately determine its utility in treating patients with MSI-H tumors.

References

- 1. bionmr.ustc.edu.cn [bionmr.ustc.edu.cn]

- 2. oaepublish.com [oaepublish.com]

- 3. WRN gene: MedlinePlus Genetics [medlineplus.gov]

- 4. Scholars@Duke publication: WRN helicase is a synthetic lethal target in microsatellite unstable cancers. [scholars.duke.edu]

- 5. WRN Helicase is a Synthetic Lethal Target in Microsatellite Unstable Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. WRN Is a Promising Synthetic Lethal Target for Cancers with Microsatellite Instability (MSI). | Broad Institute [broadinstitute.org]

The Impact of RecQ Helicase-IN-1 on Cellular Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of RecQ helicase-IN-1, a potent and selective inhibitor of Werner syndrome (WRN) RecQ helicase. This document details the inhibitor's mechanism of action, its profound effects on cellular pathways—particularly in the context of microsatellite instability (MSI)—and provides a compilation of quantitative data and detailed experimental methodologies. Through the strategic use of data tables and visual diagrams, this guide aims to be an essential resource for researchers and professionals in the fields of oncology, DNA repair, and drug development.

Introduction to this compound (HRO761)

This compound, also known as HRO761, is a small molecule inhibitor that specifically targets the ATPase activity of the Werner syndrome (WRN) protein, a member of the RecQ family of DNA helicases.[1][2] WRN helicase is a crucial enzyme for maintaining genomic stability through its roles in DNA replication, repair, and recombination.[3] HRO761 has emerged as a promising therapeutic agent due to its synthetic lethal interaction with cancers exhibiting microsatellite instability (MSI), a hallmark of deficient DNA mismatch repair (dMMR).[4][5][6]

The inhibitor acts as a selective, allosteric inhibitor that binds at the interface of the D1 and D2 helicase domains of WRN, locking it in an inactive conformation.[1][4][5] This inhibition leads to the accumulation of DNA damage and subsequent cell death, specifically in MSI-high cancer cells, while largely sparing microsatellite stable (MSS) cells.[4][5]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound (HRO761), providing a clear comparison of its potency and selectivity.

Table 1: In Vitro Inhibitory Activity of HRO761

| Target | Assay Type | IC50 | Reference |

| WRN | ATPase Assay | 100 nM | [2][4] |

| BLM | ATPase Assay | >100 µM | |

| RECQ1 | ATPase Assay | >100 µM | |

| RECQ5 | ATPase Assay | >100 µM |

Table 2: Cellular Activity of HRO761 in Cancer Cell Lines

| Cell Line | MSI Status | Assay Type | GI50 | Reference |

| SW48 | High | Proliferation Assay (4 days) | 40 nM | [2][4] |

| SW48 | High | Clonogenic Assay (10-14 days) | 50 - 1,000 nM | [4] |

| DLD1 WRN-KO | N/A | Proliferation Assay | >10 µM | |

| SW620 | Stable | Clonogenic Assay (10-14 days) | No effect | [4] |

| HCT116 | High | Cell Viability Assay | Potent Inhibition | [4] |

| RKO | High | Cell Viability Assay | Potent Inhibition |

Table 3: In Vivo Antitumor Efficacy of HRO761 in Xenograft Models

| Model | Treatment | Outcome | Reference |

| SW48 Cell-Derived Xenograft | 20 mg/kg, oral | Tumor stasis | [2] |

| SW48 Cell-Derived Xenograft | Higher doses, oral | 75%-90% tumor regression | [2] |

| MSI CDX and PDX models | Oral administration | ~70% disease control rate | [2] |

Core Cellular Pathways Affected by this compound

Inhibition of WRN helicase by HRO761 instigates a cascade of cellular events, primarily centered around the DNA Damage Response (DDR) pathway, leading to cell cycle arrest and apoptosis, particularly in MSI-high cancer cells.

DNA Damage Response (DDR)

Pharmacological inhibition of WRN with HRO761 recapitulates the effects of genetic WRN suppression, leading to the accumulation of DNA double-strand breaks (DSBs).[4][5] This is evidenced by the increased phosphorylation of key DDR proteins. In MSI-high cells treated with HRO761, there is a notable upregulation of DNA damage markers, including:

-

Phospho-ATM (S1981): A key kinase that responds to DSBs.[4][8]

-

Phospho-ATR (Y1989): A kinase activated by single-stranded DNA, often associated with stalled replication forks.[4][8]

-

Phospho-CHK2 (T68): A downstream effector of ATM that contributes to cell cycle arrest.[4][8]

Furthermore, HRO761 treatment leads to the proteasomal degradation of the WRN protein itself, but notably, this degradation is observed selectively in MSI cells and not in MSS cells.[4][5]

Cell Cycle Arrest

The accumulation of DNA damage triggers cell cycle checkpoints to halt proliferation and allow for repair. Treatment of MSI-high cancer cells with HRO761 leads to a significant G2/M phase cell cycle arrest.[7] This is a direct consequence of the activation of the ATM/ATR-CHK2 signaling cascade.

Apoptosis

If the DNA damage induced by HRO761 is irreparable, MSI-high cells undergo programmed cell death, or apoptosis. This selective killing of cancer cells is the basis of the synthetic lethal interaction. The induction of apoptosis is a downstream consequence of the sustained DNA damage signaling and cell cycle arrest.

Experimental Protocols

The following sections provide detailed, representative methodologies for key experiments cited in the study of this compound (HRO761).

Cell Viability and Proliferation Assays

-

Objective: To determine the effect of HRO761 on the growth and survival of cancer cell lines.

-

Methodology (CellTiter-Glo® Luminescent Cell Viability Assay):

-

Cell Seeding: Seed cancer cells (e.g., SW48, SW620) in 96-well plates at a density of 1,000-5,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of HRO761 (e.g., ranging from 0.1 nM to 10 µM) or DMSO as a vehicle control.

-

Incubation: Incubate the plates for a specified period (e.g., 4 to 14 days), depending on the assay (proliferation vs. clonogenic).

-

Lysis and Luminescence Measurement: Add CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.

-

Data Analysis: Measure luminescence using a plate reader. Normalize the data to the DMSO-treated controls and plot the results to determine the GI50 (half-maximal growth inhibition) values.

-

Western Blotting for DNA Damage Markers

-

Objective: To detect the levels of total and phosphorylated DNA damage response proteins.

-

Methodology:

-

Cell Lysis: Treat MSI-high and MSS cells with HRO761 at various concentrations and time points. Harvest and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on a polyacrylamide gel and transfer them to a nitrocellulose or PVDF membrane.

-

Immunoblotting: Block the membrane and incubate with primary antibodies against WRN, γH2AX, p-ATM, p-ATR, p-CHK2, and a loading control (e.g., actin or GAPDH).

-

Detection: Incubate with HRP-conjugated secondary antibodies and detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Cell Cycle Analysis

-

Objective: To determine the effect of HRO761 on cell cycle distribution.

-

Methodology:

-

Cell Treatment: Treat cells with HRO761 or DMSO for a specified time (e.g., 24 hours).

-

Cell Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol.

-

Staining: Resuspend the fixed cells in a solution containing a DNA intercalating dye (e.g., propidium iodide or DAPI) and RNase A.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

-

In Vivo Xenograft Studies

-

Objective: To evaluate the antitumor efficacy of HRO761 in a preclinical animal model.

-

Methodology:

-

Tumor Implantation: Subcutaneously inject MSI-high cancer cells (e.g., SW48) into the flank of immunodeficient mice (e.g., nude mice).

-

Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment and control groups.

-

Drug Administration: Administer HRO761 orally at different doses (e.g., 20 mg/kg and higher) or a vehicle control, typically once daily.

-

Tumor Monitoring: Measure tumor volume and body weight regularly (e.g., twice a week).

-

Endpoint: Continue the treatment for a defined period or until the tumors in the control group reach a predetermined size. Euthanize the mice and excise the tumors for further analysis (e.g., western blotting for pharmacodynamic markers).

-

Conclusion

This compound (HRO761) is a highly selective and potent inhibitor of WRN helicase that demonstrates significant therapeutic potential in the treatment of MSI-high cancers. Its mechanism of action, centered on the induction of synthetic lethality through the exacerbation of DNA damage and subsequent cell cycle arrest and apoptosis, provides a clear rationale for its clinical development. The data and protocols presented in this guide offer a comprehensive resource for the scientific community to further investigate and build upon the understanding of this promising targeted therapy. The ongoing clinical trial (NCT05838768) will be crucial in translating these preclinical findings into tangible benefits for patients with MSI-high solid tumors.[4][5][9]

References

- 1. Discovery of HRO761, a novel, first-in-class clinical stage WRN inhibitor with potent anti-tumor activity in microsatellite instability high cancers - American Chemical Society [acs.digitellinc.com]

- 2. HRO-761, a novel WRN inhibitor with potent antitumor activity in MSI cancer models | BioWorld [bioworld.com]

- 3. Werner syndrome helicase activity is essential in maintaining fragile site stability - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bionmr.ustc.edu.cn [bionmr.ustc.edu.cn]

- 5. Discovery of WRN inhibitor HRO761 with synthetic lethality in MSI cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. discovery.researcher.life [discovery.researcher.life]

- 7. Novel WRN Helicase Inhibitors Selectively Target Microsatellite Unstable Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. novartis.com [novartis.com]

Cell Permeability of RecQ Helicase Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the cell permeability and intracellular activity of small molecule inhibitors targeting the RecQ family of helicases. While a specific compound designated "RecQ helicase-IN-1" is not prominently documented in publicly available scientific literature, this guide focuses on well-characterized, cell-permeable inhibitors of key human RecQ helicases: BLM, WRN, and RECQL5. Evidence of their ability to cross the cell membrane and engage with their intracellular targets is presented through a summary of key experimental findings and methodologies.

Introduction to RecQ Helicases and Their Inhibition

The RecQ helicase family, comprising five members in humans (RECQL1, BLM, WRN, RECQL4, and RECQL5), plays a crucial role in maintaining genomic stability through their involvement in DNA replication, repair, and recombination.[1][2] Dysregulation of these helicases is associated with several genetic disorders and cancer, making them attractive targets for therapeutic intervention.[3][4] The development of small molecule inhibitors that can effectively penetrate the cell membrane and modulate the activity of these intracellular enzymes is a key focus in current cancer research.[1][5]

Evidence of Cell Permeability in RecQ Helicase Inhibitors

The cell permeability of a compound is fundamentally demonstrated by its ability to elicit a biological response that is dependent on its interaction with an intracellular target. The following sections detail the evidence for the cell permeability of prominent inhibitors for BLM, WRN, and RECQL5 helicases.

BLM Helicase Inhibitor: ML216

ML216 is a potent and selective inhibitor of the Bloom's syndrome helicase (BLM). Its cell permeability has been demonstrated through various cellular assays.[6][7]

Quantitative Data for ML216

| Parameter | Value | Target | Cell Line(s) | Reference |

| IC50 (in vitro helicase assay) | ~2.78 µM (median) | BLM | Human Myeloma Cell Lines | [8] |

| Cellular Effect | Induces sister chromatid exchanges | BLM | PSNF5 (BLM-proficient) | [6] |

| Cellular Effect | Antiproliferative activity | BLM | Human Myeloma Cell Lines | [8] |

Experimental Protocol: Sister Chromatid Exchange (SCE) Assay

This assay is a definitive method to demonstrate the intracellular activity of a BLM inhibitor, as BLM deficiency is characterized by a high frequency of SCEs.

-

Cell Culture: Isogenic cell lines, one expressing BLM (e.g., PSNF5) and a BLM-deficient control (e.g., PSNG13), are cultured.

-

BrdU Labeling: Cells are incubated with 5-bromo-2'-deoxyuridine (BrdU) for two cell cycles. BrdU is a thymidine analog that incorporates into newly synthesized DNA.

-

Inhibitor Treatment: During the BrdU labeling period, cells are treated with varying concentrations of ML216 or a vehicle control (e.g., DMSO).

-

Metaphase Arrest: Cells are treated with a mitotic inhibitor (e.g., colcemid) to arrest them in metaphase.

-

Harvesting and Chromosome Spreading: Cells are harvested, treated with a hypotonic solution, and fixed. The cell suspension is then dropped onto microscope slides to spread the chromosomes.

-

Differential Staining: The slides are stained with a fluorescent dye (e.g., Hoechst 33258) and then with Giemsa stain. This differential staining allows for the visualization of sister chromatids that have undergone exchange.

-

Microscopy and Analysis: The number of SCEs per metaphase is counted under a microscope. A significant increase in SCEs in the BLM-proficient cells treated with the inhibitor, but not in the BLM-deficient cells, confirms the inhibitor's specific intracellular activity.[6]

Logical Workflow for Demonstrating ML216 Cell Permeability

Caption: Workflow of ML216 action.

WRN Helicase Inhibitors: NSC 19630 and NSC 617145

NSC 19630 and the structurally related NSC 617145 are small molecule inhibitors of the Werner syndrome helicase (WRN). Their ability to function within cells has been confirmed through proliferation and DNA damage assays.[9][10]

Quantitative Data for WRN Inhibitors

| Inhibitor | Parameter | Value | Target | Cell Line(s) | Reference |

| NSC 19630 | IC50 (in vitro helicase assay) | 20 µM | WRN | - | [5] |

| NSC 19630 | Cellular Effect | Induces apoptosis | WRN | HeLa | [9] |

| NSC 19630 | Cellular Effect | Elevates γ-H2AX foci | WRN | HeLa | [9] |

| NSC 617145 | Cellular Effect | Anti-proliferative | WRN | Various | [10] |

Experimental Protocol: Immunofluorescence for γ-H2AX Foci

This method is used to detect DNA double-strand breaks, a form of DNA damage that can be induced by the inhibition of helicases involved in DNA replication and repair.

-

Cell Culture and Treatment: Cells (e.g., HeLa) are grown on coverslips and treated with the WRN inhibitor (e.g., NSC 19630) or a vehicle control for a specified time.

-

Fixation and Permeabilization: Cells are fixed with paraformaldehyde and then permeabilized with a detergent (e.g., Triton X-100) to allow antibody access to intracellular proteins.

-

Blocking: Non-specific antibody binding is blocked using a solution containing serum (e.g., goat serum).

-

Primary Antibody Incubation: Cells are incubated with a primary antibody that specifically recognizes the phosphorylated form of histone H2AX (γ-H2AX), a marker for DNA double-strand breaks.

-

Secondary Antibody Incubation: After washing, cells are incubated with a fluorescently labeled secondary antibody that binds to the primary antibody.

-

Counterstaining and Mounting: The cell nuclei are stained with a DNA-intercalating dye (e.g., DAPI), and the coverslips are mounted on microscope slides.

-

Fluorescence Microscopy and Quantification: The slides are imaged using a fluorescence microscope. The number of distinct fluorescent foci (γ-H2AX foci) per nucleus is quantified. A significant increase in foci in inhibitor-treated cells indicates the induction of DNA damage due to the intracellular activity of the inhibitor.[9]

Signaling Pathway Implicated in WRN Inhibition

Caption: WRN inhibitor-induced DNA damage.

RECQL5 Helicase Inhibitor: RECQL5-IN-1 (Compound 4a)

RECQL5-IN-1 (also referred to as compound 4a) is a potent and orally effective inhibitor of RECQL5 helicase. Its cell permeability and in vivo efficacy have been demonstrated in breast cancer models.[11][12]

Quantitative Data for RECQL5-IN-1

| Parameter | Value | Target | Cell Line(s) | Reference | |---|---|---|---|---|---| | IC50 (in vitro helicase assay) | 46.3 nM | RECQL5 | - |[11] | | IC20 (Cell viability) | 8.4 µM | RECQL5 | MCF-7 |[11] | | IC20 (Cell viability) | 33.4 µM | RECQL5 | MCF10A (non-cancerous) |[11] | | In vivo effect | Antitumor activity | RECQL5 | MCF-7 xenograft |[11] |

Experimental Protocol: Cell Viability Assay (WST-1 Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

-

Cell Seeding: Cells (e.g., MCF-7 breast cancer cells) are seeded in a 96-well plate and allowed to adhere overnight.

-

Inhibitor Treatment: The cells are treated with a range of concentrations of RECQL5-IN-1 or a vehicle control for a specified period (e.g., 24, 48, or 72 hours).[6]

-

WST-1 Reagent Addition: WST-1 reagent is added to each well. WST-1 is a tetrazolium salt that is cleaved to a soluble formazan dye by mitochondrial dehydrogenases in viable cells.

-

Incubation: The plate is incubated for a period (e.g., 1-4 hours) to allow for the color change to develop. The intensity of the color is directly proportional to the number of viable cells.

-

Absorbance Measurement: The absorbance of the formazan product is measured using a microplate reader at a specific wavelength (e.g., 450 nm).

-

Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle-treated control cells. This allows for the determination of parameters such as the IC20 (the concentration that inhibits cell viability by 20%).[11]

Mechanism of Action of RECQL5-IN-1

Caption: RECQL5-IN-1 mechanism.

Conclusion

The body of evidence for small molecule inhibitors of the RecQ helicase family strongly supports their cell permeability. Compounds such as ML216, NSC 19630, and RECQL5-IN-1 have been shown to exert specific, dose-dependent effects on intracellular processes that are hallmarks of the inhibition of their respective targets. The use of well-defined cell-based assays, including the SCE assay, immunofluorescence for DNA damage markers, and cell viability assays, provides robust confirmation of their ability to traverse the cell membrane and engage with BLM, WRN, and RECQL5 within the cellular environment. These findings are critical for the continued development of RecQ helicase inhibitors as potential therapeutic agents.

References

- 1. Small-molecule inhibitors of the human RECQ1 and Bloom DNA helicases - Opher Gileadi [grantome.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Targeting of RecQ Helicases as a Novel Therapeutic Strategy for Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Inhibition of helicase activity by a small molecule impairs Werner syndrome helicase (WRN) function in the cellular response to DNA damage or replication stress - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A small molecule inhibitor of the BLM helicase modulates chromosome stability in human cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A small molecule inhibitor of the BLM helicase modulates chromosome stability in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | The BLM helicase is a new therapeutic target in multiple myeloma involved in replication stress survival and drug resistance [frontiersin.org]

- 9. pnas.org [pnas.org]

- 10. Targeting an Achilles’ heel of cancer with a WRN helicase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Pharmacokinetics and Pharmacodynamics of Preclinical RecQ Helicase Inhibitors

Disclaimer: As of November 2025, there is no publicly available scientific literature detailing the pharmacokinetics or pharmacodynamics of a specific compound designated "RecQ helicase-IN-1." This guide therefore provides an in-depth overview of the core pharmacokinetic and pharmacodynamic principles of representative small molecule inhibitors targeting the RecQ helicase family, with a focus on Werner syndrome helicase (WRN) and Bloom syndrome helicase (BLM), which are currently the most actively investigated targets within this class. The information presented here is intended for researchers, scientists, and drug development professionals.

Introduction

The RecQ family of DNA helicases, comprising five members in humans (RECQL1, BLM, WRN, RECQL4, and RECQL5), are critical guardians of genomic stability.[1][2] These enzymes play pivotal roles in DNA replication, repair, and recombination.[2] Their dysfunction is linked to several genetic disorders characterized by premature aging and cancer predisposition. Notably, certain cancers exhibit a synthetic lethal dependency on specific RecQ helicases, making them attractive targets for therapeutic intervention. This has spurred the development of small molecule inhibitors aimed at exploiting these cancer-specific vulnerabilities. This technical guide synthesizes the available preclinical data on the pharmacokinetics (PK) and pharmacodynamics (PD) of these pioneering inhibitors.

Pharmacodynamics: Targeting the Achilles' Heel of Cancer Cells

The pharmacodynamics of RecQ helicase inhibitors are centered on inducing synthetic lethality. This occurs when the inhibition of a RecQ helicase in a cancer cell with a pre-existing genetic alteration (e.g., in a DNA repair pathway) leads to cell death, while normal cells remain unaffected.

Mechanism of Action

Small molecule inhibitors of RecQ helicases have been developed with various mechanisms of action, including:

-

Allosteric Inhibition: Some inhibitors bind to a site distinct from the active site, inducing a conformational change that locks the helicase in an inactive state. For example, the WRN inhibitor HRO761 binds at the interface of the D1 and D2 helicase domains.

-

ATP-Competitive Inhibition: These inhibitors compete with ATP for binding to the helicase's active site, thereby preventing the energy-dependent unwinding of DNA.

-

DNA Binding Competition: Certain inhibitors function by preventing the helicase from binding to its DNA substrate.

Cellular Effects and Biomarkers

The primary pharmacodynamic effect of RecQ helicase inhibition in susceptible cancer cells is the accumulation of DNA damage and subsequent cell death. Key cellular and molecular consequences include:

-

Induction of DNA Double-Strand Breaks (DSBs): Inhibition of WRN helicase in microsatellite unstable (MSI) cancer cells leads to the formation of DSBs, particularly at expanded TA-dinucleotide repeats.[3][4][5]

-

Activation of the DNA Damage Response (DDR): The accumulation of DNA damage triggers the DDR pathway, leading to the phosphorylation of key proteins such as ATM, Chk1, and Chk2, and the formation of γH2AX foci.

-

Cell Cycle Arrest and Apoptosis: The sustained DNA damage and DDR activation ultimately lead to cell cycle arrest and programmed cell death (apoptosis).

-

Increased Sister Chromatid Exchanges (SCEs): Inhibition of BLM helicase can induce a significant increase in the frequency of SCEs, a hallmark of Bloom's syndrome.[6][7]

A critical aspect of the pharmacodynamics of WRN inhibitors is their selective activity in cancer cells with high microsatellite instability (MSI-H).[8] This is due to the synthetic lethal relationship between WRN and deficient DNA mismatch repair (MMR), the underlying cause of MSI. Therefore, MSI status serves as a key predictive biomarker for the efficacy of WRN inhibitors.[3][4][5]

Quantitative Pharmacodynamic Data of Representative RecQ Helicase Inhibitors

The following tables summarize key in vitro pharmacodynamic data for several preclinical RecQ helicase inhibitors.

Table 1: In Vitro Potency of WRN Helicase Inhibitors

| Compound | Target | Assay Type | Cell Line(s) | IC50 / GI50 | Reference(s) |

| HRO761 | WRN | Clonogenic Assay | MSI Cancer Cells | 50–1,000 nM | [9] |

| NSC 19630 | WRN | Cell Proliferation | HeLa | Synergistic with PARP inhibitors | [1] |

Table 2: In Vitro Potency of BLM Helicase Inhibitors

| Compound | Target | Assay Type | Cell Line(s) | IC50 | Reference(s) |

| ML216 | BLM | DNA Unwinding Assay | - | 0.97 - 3.0 µM | [6] |

| AO/854 | BLM | DNA Unwinding Assay | - | < 10 µM | [10] |

Pharmacokinetics: From Bench to Preclinical Models

The pharmacokinetic properties of RecQ helicase inhibitors are being actively investigated to optimize their delivery to the tumor site and ensure sustained target engagement. While detailed clinical pharmacokinetic data is not yet available, preclinical studies provide initial insights.

Absorption, Distribution, Metabolism, and Excretion (ADME)

Published data on the full ADME profile of most RecQ helicase inhibitors is limited. However, the development of orally bioavailable compounds is a key focus. For instance, HRO761 has been shown to be orally active in preclinical models.[9] The in vitro and in vivo ADME properties, including metabolic stability and potential for drug-drug interactions, are critical parameters that are typically evaluated during lead optimization.

In Vivo Efficacy and Pharmacokinetic/Pharmacodynamic (PK/PD) Relationship

Preclinical in vivo studies using xenograft models have demonstrated the anti-tumor activity of RecQ helicase inhibitors.

-

GSK_WRN4: This WRN inhibitor has shown potent anti-tumor activity in MSI cancer models in vivo, accompanied by on-target pharmacodynamic modulation, indicating a clear link between drug exposure and biological effect.[3]

-

HRO761: Oral administration of HRO761 resulted in dose-dependent tumor growth inhibition in MSI cell- and patient-derived xenograft models.[9] This was associated with the induction of DNA damage markers in the tumor tissue, confirming the PK/PD relationship.[9]

-

GSK4418959 (IDE275): This oral WRN inhibitor demonstrated tumor regressions in MSI-H cell-derived xenograft (CDX) and patient-derived xenograft (PDX) models.[11]

These studies highlight the potential for achieving therapeutic concentrations of RecQ helicase inhibitors in tumors, leading to the desired pharmacodynamic effects and anti-cancer efficacy.

Experimental Protocols

Detailed experimental protocols are crucial for the accurate assessment of the pharmacokinetics and pharmacodynamics of RecQ helicase inhibitors. Below are outlines of key methodologies.

In Vitro Helicase Activity Assay

This assay directly measures the ability of a compound to inhibit the DNA unwinding activity of a purified RecQ helicase enzyme.

-

Substrate Preparation: A radiolabeled or fluorescently labeled DNA substrate that mimics a replication fork or other relevant DNA structure is prepared.

-

Enzyme Reaction: The purified RecQ helicase is incubated with the DNA substrate in the presence of ATP and varying concentrations of the test compound.

-

Product Separation: The reaction products (unwound single-stranded DNA) are separated from the double-stranded substrate, typically by native polyacrylamide gel electrophoresis (PAGE).

-

Quantification: The amount of unwound product is quantified using phosphorimaging or fluorescence detection. The IC50 value is then calculated.

Cellular Viability and Proliferation Assays

These assays determine the effect of the inhibitor on the growth and survival of cancer cells.

-

Cell Plating: Cancer cells (both sensitive, e.g., MSI-H, and resistant, e.g., MSS) are seeded in multi-well plates.

-

Compound Treatment: The cells are treated with a range of concentrations of the inhibitor for a specified period (e.g., 3-14 days).

-

Viability/Proliferation Measurement: Cell viability can be assessed using various methods, such as:

-

Clonogenic Assay: Measures the ability of single cells to form colonies.

-

MTS/MTT Assay: Measures mitochondrial metabolic activity.

-

CellTiter-Glo® Assay: Measures intracellular ATP levels.

-

-

Data Analysis: The GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition of viability) is determined.

In Vivo Xenograft Studies

These studies evaluate the anti-tumor efficacy and tolerability of the inhibitor in a living organism.

-

Tumor Implantation: Human cancer cells (e.g., MSI-H colorectal cancer cells) are subcutaneously injected into immunocompromised mice.

-

Tumor Growth: Tumors are allowed to grow to a palpable size.

-

Drug Administration: The mice are treated with the inhibitor (e.g., orally or intraperitoneally) at various doses and schedules. A vehicle control group is also included.

-

Tumor Measurement: Tumor volume is measured regularly using calipers.

-

Pharmacodynamic Analysis: At the end of the study, tumors can be excised and analyzed for biomarkers of drug activity (e.g., γH2AX levels by immunohistochemistry or western blotting).

-

Toxicity Assessment: The general health and body weight of the mice are monitored throughout the study.

Visualizations

Signaling Pathway of WRN Inhibition in MSI-H Cancer Cells

Caption: Synthetic lethality of WRN inhibition in MSI-H cancer cells.

Experimental Workflow for Preclinical Evaluation of a RecQ Helicase Inhibitor

Caption: A generalized workflow for the preclinical assessment of RecQ helicase inhibitors.

Conclusion

The development of small molecule inhibitors targeting RecQ helicases represents a promising new frontier in precision oncology. The pharmacodynamic principle of synthetic lethality, particularly for WRN inhibitors in MSI-H cancers, provides a clear patient selection strategy. Preclinical studies have demonstrated that compounds with favorable pharmacokinetic properties can achieve sufficient tumor exposure to elicit the desired on-target pharmacodynamic effects, leading to significant anti-tumor efficacy. As these pioneering molecules advance through the drug development pipeline, a deeper understanding of their clinical pharmacokinetics and pharmacodynamics will be essential for their successful translation into effective cancer therapies. The experimental frameworks outlined in this guide provide a robust foundation for the continued investigation and optimization of this exciting new class of therapeutics.

References

- 1. Targeting of RecQ Helicases as a Novel Therapeutic Strategy for Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. RECQL1 and WRN DNA repair helicases: potential therapeutic targets and proliferative markers against cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel WRN Helicase Inhibitors Selectively Target Microsatellite Unstable Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Novel WRN Helicase Inhibitors Selectively Target Microsatellite-Unstable Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A small molecule inhibitor of the BLM helicase modulates chromosome stability in human cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A small molecule inhibitor of the BLM helicase modulates chromosome stability in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. bionmr.ustc.edu.cn [bionmr.ustc.edu.cn]

- 10. Discovery of a Novel Bloom’s Syndrome Protein (BLM) Inhibitor Suppressing Growth and Metastasis of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. discovery.researcher.life [discovery.researcher.life]

A Technical Guide to RecQ Helicase Inhibition in Cancer Therapy: A Profile of a Werner Syndrome (WRN) Helicase Inhibitor

Disclaimer: The specific compound "RecQ helicase-IN-1" requested in the topic is not identifiable in the current scientific literature. This guide will therefore focus on a well-characterized inhibitor of a RecQ family helicase, NSC 617145, which targets the Werner syndrome (WRN) helicase, to provide a representative and detailed technical overview for researchers, scientists, and drug development professionals.

Introduction to RecQ Helicases and Their Therapeutic Potential

The RecQ family of DNA helicases are crucial guardians of genomic stability, playing pivotal roles in DNA replication, repair, and recombination.[1][2][3] In humans, this family comprises five members: RECQ1, BLM, WRN, RECQL4, and RECQL5.[2][3] Defects in several of these helicases are linked to rare genetic disorders characterized by premature aging and a predisposition to cancer.[2] Many cancer cells exhibit an upregulation of RecQ helicases, which helps them to cope with the increased replicative stress and DNA damage associated with rapid proliferation. This dependency presents a therapeutic vulnerability, suggesting that inhibition of RecQ helicases could be an effective anticancer strategy, particularly in combination with DNA-damaging agents or in tumors with specific DNA repair deficiencies (a concept known as synthetic lethality).[4]

This whitepaper provides an in-depth technical guide on a small molecule inhibitor of the WRN helicase, NSC 617145, as a case study for the therapeutic targeting of this enzyme family.

NSC 617145: A Selective WRN Helicase Inhibitor

NSC 617145 is a small molecule identified as a selective and potent inhibitor of the Werner syndrome (WRN) helicase.[5] It is a structural analog of a previously identified WRN inhibitor, NSC 19630.[6][7]

Mechanism of Action

NSC 617145 directly inhibits the DNA unwinding (helicase) activity of the WRN protein.[5] This inhibition is selective for WRN over other human RecQ helicases such as BLM and RECQ1, as well as other DNA helicases.[5] By blocking the helicase function of WRN, NSC 617145 is thought to impede the resolution of DNA structures that arise during replication and repair, leading to an accumulation of DNA double-strand breaks (DSBs) and stalled replication forks.[5][8] This accumulation of DNA damage can trigger cell cycle arrest and, ultimately, apoptosis (programmed cell death), particularly in cancer cells that are highly reliant on WRN for survival.[5][9]

Quantitative Data

The following tables summarize the in vitro inhibitory activity and cellular effects of NSC 617145.

Table 1: In Vitro Helicase Inhibition Profile of NSC 617145

| Target Helicase | IC50 Value | Selectivity Notes |

| WRN | 230 nM | Highly selective for WRN.[5] |

| BLM | Not significantly inhibited | Demonstrates selectivity over BLM.[5] |

| FANCJ | Not significantly inhibited | Shows selectivity against other helicases.[5] |

| ChlR1 | Not significantly inhibited | |

| RecQ | Not significantly inhibited | |

| UvrD | Not significantly inhibited |

Table 2: Anti-proliferative Activity of NSC 617145 in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value (48h treatment) |

| PC3 | Prostate Cancer | 184.6 ± 36.3 nM[10] |

| K562 | Chronic Myeloid Leukemia | 20.3 ± 11.5 nM[10] |

| HeLa | Cervical Cancer | 237.0 ± 120.2 nM[10] |

Experimental Protocols

This section details the methodologies for key experiments used to characterize RecQ helicase inhibitors like NSC 617145.

In Vitro Helicase Activity Assay (Radiolabeled Substrate Method)

This assay measures the ability of a helicase to unwind a double-stranded DNA substrate.

-

Substrate Preparation:

-

A forked duplex DNA substrate is created by annealing a radiolabeled (e.g., ³²P) oligonucleotide to a longer, unlabeled complementary strand, leaving a single-stranded tail for helicase loading.

-

The labeled oligonucleotide is typically end-labeled using T4 polynucleotide kinase and [γ-³²P]ATP.

-

The annealed substrate is purified to remove unincorporated nucleotides.

-

-

Helicase Reaction:

-

The reaction mixture is prepared in a buffer containing Tris-HCl, MgCl₂, DTT, and BSA.

-

The purified helicase enzyme (e.g., WRN) is added to the reaction mixture.

-

The inhibitor (e.g., NSC 617145) at various concentrations is pre-incubated with the enzyme.

-

The reaction is initiated by adding ATP and the radiolabeled DNA substrate.

-

The reaction is incubated at 37°C for a defined period (e.g., 30 minutes).[11]

-

-

Analysis:

-

The reaction is stopped by adding a stop buffer containing EDTA, SDS, and a loading dye.

-

The products are resolved on a non-denaturing polyacrylamide gel.

-

The gel is dried and exposed to a phosphor screen or X-ray film.

-

The amount of unwound, single-stranded DNA is quantified using densitometry. The IC50 value is calculated as the concentration of inhibitor required to reduce helicase activity by 50%.

-

Cell Viability Assay (CellTiter-Glo® Luminescent Assay)

This assay determines the number of viable cells in culture based on the quantification of ATP.

-

Cell Plating:

-

Cancer cells are seeded in 96-well opaque plates at a predetermined density and allowed to adhere overnight.

-

-

Compound Treatment:

-

A serial dilution of the inhibitor (e.g., NSC 617145) is prepared.

-

The cells are treated with the inhibitor or a vehicle control (e.g., DMSO) and incubated for a specified duration (e.g., 48-72 hours).[10]

-

-

Assay Procedure:

-

The plate is equilibrated to room temperature.[12]

-

A volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium is added to each well.[12][13]

-

The contents are mixed on an orbital shaker for 2 minutes to induce cell lysis.[12]

-

The plate is incubated at room temperature for 10 minutes to stabilize the luminescent signal.[12]

-

Luminescence is measured using a plate reader.

-

-

Data Analysis:

-